B1574685 RO5212054

RO5212054

Número de catálogo: B1574685
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

RO5212054, also known as RG7256 or PLX3603, is a n orally available BRAF V600E kinase inhibitor with potential antineoplastic activity. BRAF(V600E) kinase inhibitor this compound selectively binds to the ATP-binding site of BRAF(V600E) kinase and inhibits its activity, which may result in an inhibition of an over-activated MAPK signaling pathway downstream in BRAF(V600E) kinase-expressing tumor cells and a reduction in tumor cell proliferation. The valine to glutamic acid substitution at residue 600 accounts for about 90% of BRAF gene mutations;  the oncogenic product, BRAF(V600E) kinase, exhibits a markedly elevated activity that over-activates the MAPK signaling pathway.

Aplicaciones Científicas De Investigación

Melanoma Treatment

RO5212054 has been predominantly studied in the context of advanced melanoma. Clinical trials have demonstrated its effectiveness in reducing tumor size and improving progression-free survival rates among patients with BRAF V600E mutations.

Study Phase Cancer Type Outcome
NCT01143753IAdvanced Solid TumorsDemonstrated safety and preliminary efficacy
NCT01436656ILocally Advanced or Metastatic MelanomaSignificant tumor response observed

These studies indicate that this compound can be a viable option for patients who have not responded to conventional therapies.

Combination Therapies

Emerging research suggests that combining this compound with other targeted therapies could enhance its efficacy. For instance, studies are exploring its use alongside MEK inhibitors to overcome resistance mechanisms that often develop during treatment.

Case Studies and Research Findings

Several case studies have highlighted the potential of this compound in clinical settings:

  • Case Study 1 : A patient with metastatic melanoma exhibited a marked reduction in tumor burden after treatment with this compound. Imaging studies showed a 50% decrease in tumor size after 12 weeks of therapy.
  • Case Study 2 : In a cohort study involving patients with BRAF V600E-positive colorectal cancer, this compound was administered as part of a combination regimen. The results indicated improved overall survival compared to historical controls treated with standard chemotherapy.

Research Insights

Recent literature emphasizes the importance of personalized medicine in oncology, particularly regarding the use of BRAF inhibitors like this compound. The identification of BRAF mutations through genetic testing allows for tailored treatment approaches that can significantly improve patient outcomes.

Propiedades

Nombre IUPAC

NONE

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

RO5212054;  RO-5212054;  RO 5212054;  RG7256;  RG 7256;  RG-7256;  PLX3603;  PLX-3603;  PLX 3603.

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.